molecular formula C25H18FNO4 B2421773 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904451-14-5

3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No. B2421773
CAS RN: 904451-14-5
M. Wt: 415.42
InChI Key: ZQWWLPREAKUCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H18FNO4 and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

The compound has been studied for its metabolic properties, particularly in the context of its disposition and metabolism in humans. For instance, a study on SB-649868, a compound with a similar structure, showed extensive metabolism with principal elimination via feces and minor urinary excretion. Such studies are crucial for understanding the pharmacokinetics of related compounds (Renzulli et al., 2011).

Antimicrobial and Anticonvulsant Activities

Research has been conducted on derivatives of similar compounds for their potential antimicrobial and anticonvulsant activities. For example, thioxoquinazolinone derivatives, related in structure, have shown broad-spectrum activity against various bacteria and fungi, and some have demonstrated potent anticonvulsant properties (Rajasekaran et al., 2013).

Antiviral Properties

Studies on similar quinoline derivatives have also explored their antiviral capabilities. Schiff bases of quinazoline-4(3H)-ones have been evaluated for their antiviral activity against various viruses, such as herpes simplex and influenza, showing promising results in some cases (Kumar et al., 2010).

Antitumor Potential

The exploration of quinoline derivatives in cancer research has been significant. For instance, melanin-concentrating hormone receptor antagonists based on 3-aminomethylquinoline demonstrated potential in reducing food intake in obesity models, a secondary application relevant to metabolic disorders (Kasai et al., 2012). Another study investigated 2-phenylquinolin-4-one derivatives as antitumor agents, finding significant cytotoxic activity against tumor cell lines and insights into mechanisms of action (Chou et al., 2010).

Tubulin Polymerization Inhibition

Research has also delved into the role of quinoline derivatives in inhibiting tubulin polymerization, a crucial process in cell division, making them potential candidates for cancer therapeutics. For example, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to quinolines, showed potent cytostatic activity by disrupting microtubule assembly (Gastpar et al., 1998).

properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c1-15-2-8-21-19(10-15)25(29)20(13-27(21)12-16-3-6-18(26)7-4-16)24(28)17-5-9-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWWLPREAKUCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

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